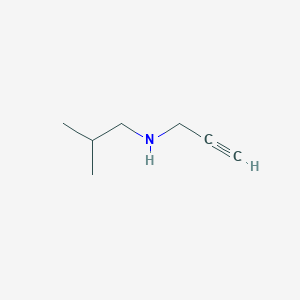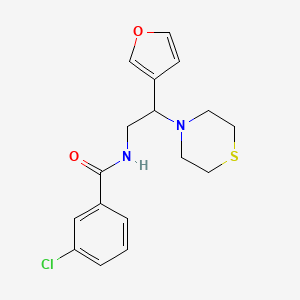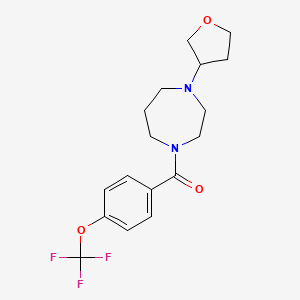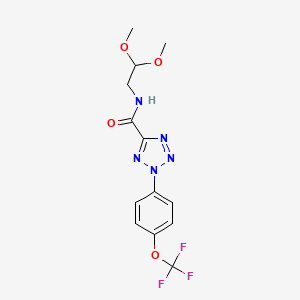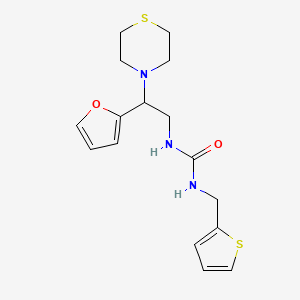
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by the presence of furan, thiomorpholine, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Intermediate:
Step 1: Synthesis of 2-(Furan-2-yl)-2-thiomorpholinoethanol by reacting furan-2-carbaldehyde with thiomorpholine in the presence of a reducing agent such as sodium borohydride.
Step 2: Conversion of 2-(Furan-2-yl)-2-thiomorpholinoethanol to 2-(Furan-2-yl)-2-thiomorpholinoethylamine via a dehydration reaction using a dehydrating agent like thionyl chloride.
-
Final Coupling Reaction:
Step 3: The intermediate 2-(Furan-2-yl)-2-thiomorpholinoethylamine is then reacted with thiophen-2-ylmethyl isocyanate to form the final product, this compound. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding epoxides or sulfoxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the urea or thiomorpholine moieties.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, or other halogenating agents.
Major Products Formed:
Oxidation: Epoxides or sulfoxides of the furan and thiophene rings.
Reduction: Reduced forms of the urea or thiomorpholine groups.
Substitution: Halogenated derivatives of the furan and thiophene rings.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine and urea groups can form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a morpholine ring instead of thiomorpholine.
1-(2-(Furan-2-yl)-2-piperidinoethyl)-3-(thiophen-2-ylmethyl)urea: Contains a piperidine ring instead of thiomorpholine.
1-(2-(Furan-2-yl)-2-pyrrolidinoethyl)-3-(thiophen-2-ylmethyl)urea: Features a pyrrolidine ring instead of thiomorpholine.
Uniqueness: 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiomorpholine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-16(17-11-13-3-2-8-23-13)18-12-14(15-4-1-7-21-15)19-5-9-22-10-6-19/h1-4,7-8,14H,5-6,9-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWRXSFAWUXFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
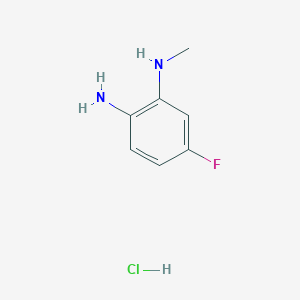
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)

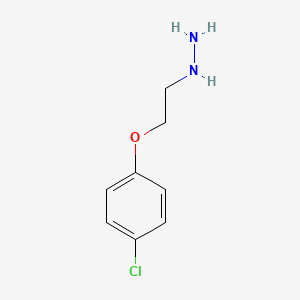
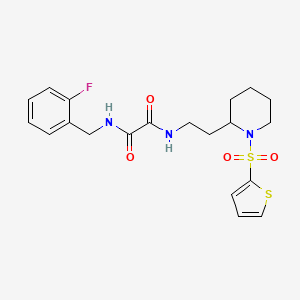
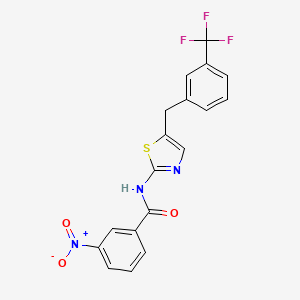
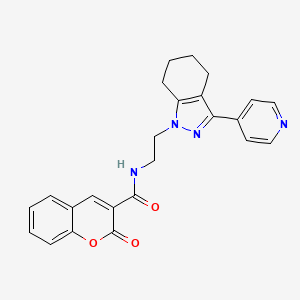
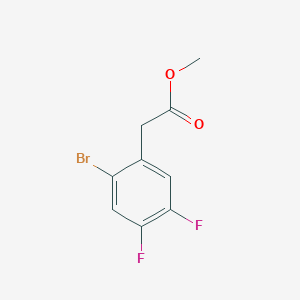
![methyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2430602.png)
